molecular formula C10H18NNaO4S B2912284 Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate CAS No. 2416222-49-4

Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate

Cat. No.: B2912284
CAS No.: 2416222-49-4
M. Wt: 271.31
InChI Key: YHWNBULKELOOGQ-QMMMGPOBSA-N
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Description

Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is an organosulfur compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

    Sulfonation: The sulfinate group is introduced by reacting the Boc-protected piperidine with a sulfonating agent such as sodium sulfinate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: Reduction of the sulfinate group can yield thiols or sulfides.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

    Sulfonates: Formed from the oxidation of the sulfinate group.

    Thiols/Sulfides: Formed from the reduction of the sulfinate group.

    Free Amines: Formed from the removal of the Boc group.

Scientific Research Applications

Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate and Boc groups. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, while the Boc group serves as a protective group for the amine functionality.

Comparison with Similar Compounds

Similar Compounds

    Sodium p-toluenesulfinate: Another sulfinate compound used in organic synthesis.

    Sodium benzenesulfinate: Commonly used in the synthesis of sulfonyl compounds.

    Sodium methanesulfinate: Utilized in the preparation of sulfonamides and sulfones.

Uniqueness

Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is unique due to the presence of both the Boc-protected piperidine ring and the sulfinate group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible using other sulfinate compounds.

Properties

IUPAC Name

sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBOYVLZCSVHQB-QRPNPIFTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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